Amino-indan-2-carboxylic acid hydrochloride

Description

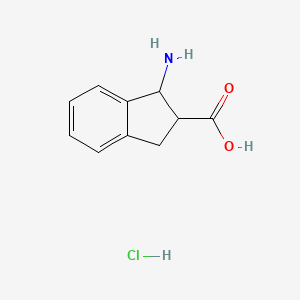

Amino-indan-2-carboxylic acid hydrochloride (CAS: 33584-60-0) is a bicyclic compound featuring an indan scaffold (a fused benzene and cyclopentane ring) substituted with an amino group and a carboxylic acid moiety at the 2-position, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol . The IUPAC name is 2-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, and it is stored under inert conditions at room temperature to ensure stability .

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing derivatives with CXCR5 inhibitory activity, which are explored for treating inflammatory diseases like rheumatoid arthritis and lupus . Its rigid bicyclic structure enhances binding affinity to biological targets, making it a valuable scaffold for drug discovery.

Properties

IUPAC Name |

1-amino-2,3-dihydro-1H-indene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13;/h1-4,8-9H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEVSRBBMHEIMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Alkylation of Ni(II)-Complex of Glycine Schiff Base

One of the most efficient and scalable methods for synthesizing amino-indan-2-carboxylic acid involves the alkylation of a Ni(II) complex of a glycine Schiff base with o-dibromoxylylene, followed by cyclization and decomposition steps.

Step 1: Monoalkylation

The Ni(II) complex of glycine Schiff base with 2-[N-(alpha-picolyl)amino]benzophenone (PAAP) is alkylated with o-dibromoxylylene under phase-transfer catalytic conditions. This reaction yields the monoalkylated intermediate with a high chemical yield (~97.2%).Step 2: Cyclization

The intermediate undergoes cyclization in a homogeneous medium (DMF, sodium tert-butoxide) to form a cyclized product with approximately 93.1% yield.Step 3: Decomposition

The cyclized product is decomposed to release the target amino acid, amino-indan-2-carboxylic acid, with a yield of about 97.9%. The ligand used in the initial complex is recovered and recycled.

- High overall yield and purity

- Mild reaction conditions

- Operational convenience and scalability for industrial production

Reference: This method is detailed in a 2003 PubMed report emphasizing its efficiency and practicality for scale-up synthesis.

Cyclization of Benzaldehyde Derivatives Followed by Hofmann Degradation and Reduction

A novel synthetic route uses benzaldehyde or its derivatives as starting materials, proceeding through cyclization to form an indene ring with an amide bond, followed by Hofmann degradation and reduction to yield amino-indan derivatives.

Cyclization Reaction:

Benzaldehyde derivatives react with acrylamide under catalysis by a rhenium catalyst (tricarbonyl monovalent rhenium complex) and arylamine to form an indene ring bearing an amide group at the 2-position.Hofmann Degradation:

The amide group is converted into an amino group via Hofmann degradation, typically using bromine and a base.Reduction:

The resulting compound undergoes reduction to saturate the double bonds in the indene ring, using reducing agents such as sodium borohydride or potassium borohydride in solvents like tetrahydrofuran or dioxane.Isolation of Hydrochloride Salt:

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride in ethyl acetate, precipitating the amino-indan-2-carboxylic acid hydrochloride.

The reduction step yields 65% isolated product with an overall yield of 36.11% for the hydrochloride salt form.

The method benefits from mild conditions, simple operations, and avoids hazardous reagents.

- Uses readily available and inexpensive raw materials

- Simplified reaction steps with high atom economy

- Suitable for large-scale industrial synthesis

Reference: This method is described in a 2021 Chinese patent application outlining a practical and high-yielding synthesis route.

Catalytic Reduction of Ninhydrin-Derived Oximes

Another preparation approach involves catalytic hydrogenation of oximes derived from ninhydrin, which is a scalable and cost-effective industrial method.

The oxime intermediate is subjected to catalytic hydrogenation using palladium or platinum catalysts under hydrogen gas.

The process converts the oxime functionality to the corresponding amine, yielding amino-indan-2-carboxylic acid.

The hydrochloride salt form is obtained by acidification with hydrochloric acid.

- Industrial scalability

- Cost-effectiveness due to common reagents and catalysts

- Relatively straightforward reaction setup

Additional Synthetic Routes and Comparative Notes

Several other methods have been reported with varying degrees of complexity and efficiency:

| Method Description | Advantages | Disadvantages |

|---|---|---|

| Direct addition and reduction of chloro-carbamic acid tert-butyl ester with indene | Simple raw materials | Low yield, poor process stability |

| Reaction of indanone with isoamyl nitrite and Pd/C high-pressure reduction | High selectivity | Harsh conditions, costly |

| Bromination of 1-indanone followed by Gabriel synthesis and Wolff-Kishner reduction | Established organic transformations | Use of hazardous reagents, complex steps |

| Multi-step protection, acetylation, and Pd/C pressure reduction | Detailed control over intermediates | Long synthesis, environmental concerns |

| One-pot hydrogenation of 2-indanone with Pd/C catalyst | Simplified operation | Raw materials less accessible, high-pressure hydrogenation |

Summary: Many traditional methods suffer from low yields, complex operations, or expensive/hazardous reagents, limiting their industrial applicability.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Two-step alkylation of Ni(II) glycine Schiff base | Ni(II) complex, o-dibromoxylylene, DMF | Phase transfer catalysis, mild temp | >90 (each step) | High yield, scalable, mild | Requires complex ligand synthesis |

| Cyclization + Hofmann degradation + reduction | Benzaldehyde derivatives, rhenium catalyst, NaBH4 | Mild, catalytic, ambient to moderate | ~65 (final product) | Simple raw materials, mild process | Moderate overall yield |

| Catalytic reduction of ninhydrin-derived oximes | Pd/C, H2 gas | Hydrogenation, moderate pressure | High industrial yield | Scalable, cost-effective | Requires hydrogenation setup |

| Bromination + Gabriel synthesis + Wolff-Kishner | Bromine, hydrazine, base | Multiple steps, harsh conditions | Variable | Well-known chemistry | Hazardous reagents, complex |

| One-pot hydrogenation of 2-indanone | Pd/C, Bn-NH2 | High-pressure hydrogenation | Moderate | Simplified operation | Raw materials less accessible |

Analytical and Research Findings

NMR Characterization:

Proton NMR spectra of this compound typically show characteristic signals corresponding to methylene and aromatic protons, confirming the indane ring structure and substitution pattern.Purity and Stability:

Melting point range of 245–247°C is used as a purity indicator. Stability studies recommend storage at 2–8°C in airtight containers to prevent degradation.Reaction Optimization: Maintaining stoichiometric balance and temperature control during alkylation and reduction steps enhances yield and minimizes impurities.

Chemical Reactions Analysis

1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-2,3-Dihydro-1H-Indene-2-Carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the indene moiety can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares amino-indan-2-carboxylic acid hydrochloride with five cyclic amino acid hydrochlorides and derivatives:

Key Differences and Implications

Ring Size and Rigidity: The indan core provides greater rigidity compared to monocyclic analogs (e.g., cyclohexane or cyclopentane derivatives), enhancing target selectivity in drug design . Cycloheptane and cyclopentane analogs introduce conformational flexibility, which may improve solubility but reduce binding affinity .

Functional Groups: The ethyl ester derivative (CAS: 136834-79-2) is less polar than the carboxylic acid, facilitating membrane permeability in prodrug strategies .

Stereochemistry :

Pharmacological Activity

- Amino-indan-2-carboxylic acid derivatives exhibit CXCR5 inhibition, a target for autoimmune diseases .

- Cyclohexane-based analogs (e.g., CAS: 57266-55-4) are utilized in peptide synthesis due to their chiral centers .

Biological Activity

Amino-indan-2-carboxylic acid hydrochloride, specifically cis-1-amino-indan-2-carboxylic acid hydrochloride , is a compound with notable biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Empirical Formula : C₁₀H₁₁NO₂·HCl

- Molecular Weight : Approximately 213.66 g/mol

- Structure : The compound features a bicyclic indan structure with an amino group at position 1 and a carboxylic acid group at position 2, enhanced by the hydrochloride salt for improved solubility in water.

The cis configuration of this compound significantly influences its reactivity and biological interactions, distinguishing it from its trans isomer and other related compounds.

The biological activity of cis-1-amino-indan-2-carboxylic acid hydrochloride is primarily attributed to its ability to form hydrogen bonds and ionic interactions with various biological molecules. This facilitates its role as a potential neurotransmitter or modulator, impacting neurological pathways and influencing protein interactions.

Key Mechanisms:

- Neurotransmitter Activity : The compound may mimic or interact with neurotransmitter systems, potentially affecting mood and cognitive functions.

- Protein Binding : Its structural features allow it to bind effectively with proteins and enzymes, influencing their activity and stability.

Biological Activities

Research has indicated several potential biological activities associated with cis-1-amino-indan-2-carboxylic acid hydrochloride:

- Drug Development : It has been investigated as a precursor for synthesizing therapeutic agents, including HIV protease inhibitors and anti-malarial drugs.

- Interaction with Biological Targets : The compound's ability to interact with various biological targets suggests roles in modulating enzyme activity and signaling pathways .

- Potential as a Biochemical Tool : Its unique structure allows for diverse applications in biochemical research, particularly in proteomics.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of cis-1-amino-indan-2-carboxylic acid hydrochloride:

Synthesis Methods

The synthesis of cis-1-amino-indan-2-carboxylic acid hydrochloride involves several methodologies, including:

- Electrochemical Synthesis : Utilizing trisaminocyclopropenium (TAC) ion catalysts under specific conditions to optimize yield.

- Conventional Organic Synthesis : Methods involving the reaction of indan derivatives with amino acids under controlled conditions.

Comparative Analysis

The unique properties of cis-1-amino-indan-2-carboxylic acid hydrochloride can be contrasted with similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| trans-1-Amino-indan-2-carboxylic acid hydrochloride | Isomer of cis variant | Different spatial arrangement affects reactivity |

| 1-Amino-indan-2-carboxylic acid | Structural variant | Lacks the hydrochloride component |

| 2-Amino-indan-1-carboxylic acid | Structural variant | Different carboxyl positioning |

Q & A

Q. What are the established synthetic routes for Amino-indan-2-carboxylic acid hydrochloride, and what reaction conditions critically influence yield?

this compound is typically synthesized via cyclization of indane-derived precursors under acidic conditions. Key reaction parameters include:

- Acid Catalysis : Hydrochloric acid is often used to protonate intermediates and facilitate cyclization, with stoichiometric HCl concentration impacting salt formation .

- Temperature Control : Elevated temperatures (e.g., 80–100°C) accelerate ring closure but may require reflux setups to prevent side reactions .

- Purification : Recrystallization from ethanol/water mixtures is commonly employed to isolate the hydrochloride salt with >95% purity .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the indane backbone and confirm proton environments, with deviations indicating impurities or stereochemical anomalies .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity, with retention time matching authenticated standards .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 213.65 for C₁₀H₁₁NO₂·HCl) and detects fragmentation patterns .

Q. How should researchers handle storage and stability testing of this compound?

- Storage : Store in airtight containers at 4°C to prevent hygroscopic degradation. Desiccants like silica gel are recommended for long-term storage .

- Stability Tests : Accelerated aging studies (e.g., 40°C/75% relative humidity for 6 months) coupled with periodic HPLC analysis monitor decomposition or salt dissociation .

Advanced Research Questions

Q. What strategies optimize regioselectivity and minimize by-products during the synthesis of Amino-indan-2-carboxylic acid derivatives?

- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis (e.g., L-proline) can enhance enantiomeric excess in stereospecific pathways .

- By-Product Mitigation : Kinetic studies under varying pH (2.5–4.0) and temperature gradients identify optimal conditions to suppress side reactions like over-acylation .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments to reaction parameters .

Q. How can contradictory biological activity data for this compound be resolved methodologically?

- Purity Reassessment : Contradictions may arise from undetected impurities (e.g., residual solvents or stereoisomers). Re-analyze batches via LC-MS and compare with certified reference materials .

- Biological Replicates : Use standardized cell lines (e.g., HEK-293 for receptor studies) and replicate experiments across independent labs to isolate protocol-dependent variability .

- Mechanistic Profiling : Pair activity assays with structural studies (e.g., X-ray crystallography of target complexes) to correlate bioactivity with molecular interactions .

Q. What advanced applications does this compound have in medicinal chemistry or materials science?

- Drug Design : Its rigid indane scaffold serves as a conformationally restricted backbone for protease inhibitors or GPCR modulators. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like angiotensin-converting enzyme .

- Coordination Chemistry : The amino and carboxylic acid groups enable chelation of transition metals (e.g., Cu²⁺ or Zn²⁺), useful in synthesizing metal-organic frameworks (MOFs) for catalytic applications .

Methodological Notes

- Data Interpretation : Always cross-validate spectroscopic data (NMR, MS) with computational tools (e.g., ChemDraw simulations) to resolve structural ambiguities .

- Ethical Compliance : Adhere to institutional guidelines for handling hydrochloride salts, particularly regarding waste disposal and inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.